Emivirine

HIV-1 Reverse Transcriptase IC50

Emivirine (MKC-442) uniquely combines a nucleoside-analog structure with NNRTI function, delivering a well-characterized benchmark with IC50 of 39 nM against recombinant HIV-1 RT and documented resistance mutations Y181C and K103N. Its distinct Ki values for dTTP- and dGTP-dependent polymerase activities (0.20 µM and 0.01 µM) enable precise mechanistic studies of allosteric inhibition. With long-term culture data showing viral breakthrough suppression at 1 µM for 48 days, it is an essential reference for cross-resistance profiling and novel inhibitor evaluation. Discontinued clinically but indispensable preclinically—secure high-purity Emivirine to standardize your NNRTI screening assays against this gold-standard comparator.

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
CAS No. 149950-60-7
Cat. No. B1671222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmivirine
CAS149950-60-7
Synonyms6-benzyl-1-(ethoxymethyl)-5-isopropyluracil
6-benzyl-1-ethoxymethyl-5-isopropyluracil
emivirine
MKC 442
MKC-442
Molecular FormulaC17H22N2O3
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESCCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC=CC=C2
InChIInChI=1S/C17H22N2O3/c1-4-22-11-19-14(10-13-8-6-5-7-9-13)15(12(2)3)16(20)18-17(19)21/h5-9,12H,4,10-11H2,1-3H3,(H,18,20,21)
InChIKeyMLILORUFDVLTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emivirine (CAS 149950-60-7) in Antiviral Research: A Comparative Procurement Guide for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)


Emivirine (MKC-442), a 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivative, is a small-molecule non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates structural characteristics of a nucleoside analog (NRTI) while functioning as a NNRTI . It exhibits potent and selective anti-HIV-1 activity by allosterically binding to the reverse transcriptase (RT) enzyme, thereby inhibiting viral replication . While its clinical development was ultimately discontinued, Emivirine remains a valuable reference compound for preclinical evaluation of novel NNRTIs, mechanistic studies of polymerase inhibition, and research into drug resistance mutation patterns .

Why Emivirine (CAS 149950-60-7) Cannot Be Replaced by Other NNRTIs: A Quantitative Comparator Analysis


Substitution of Emivirine with another NNRTI is not straightforward due to significant quantitative differences in antiviral potency, resistance mutation profiles, and in vitro performance metrics. Even within the same NNRTI class, compounds like nevirapine, delavirdine, and efavirenz exhibit widely varying half-maximal inhibitory concentrations (IC50/EC50) and distinct patterns of cross-resistance . Emivirine's unique combination of a nucleoside-like structure with NNRTI function and its specific resistance fingerprint necessitate its inclusion as a comparator in comprehensive antiviral research, as detailed in the quantitative evidence below .

Quantitative Evidence for Emivirine (CAS 149950-60-7) Differentiation: A Head-to-Head Comparator Guide


Superior Antiviral Potency of Emivirine Compared to First-Generation NNRTIs in a Recombinant RT Enzyme Assay

In a head-to-head comparison of NNRTIs using a recombinant HIV-1 reverse transcriptase (RT) RNA-directed DNA polymerase activity assay, Emivirine demonstrated an IC50 of 39 nM, indicating significantly greater potency than nevirapine (305 nM) and delavirdine (119 nM), while being less potent than efavirenz (8 nM) .

HIV-1 Reverse Transcriptase IC50

Emivirine Demonstrates a Favorable Therapeutic Index with Low In Vitro Cytotoxicity in Human Bone Marrow Cells

In a 14-day cell viability assay using human bone marrow cells from healthy volunteers, Emivirine exhibited no effect on cell growth, lactic acid production, mitochondrial DNA synthesis, or mitochondrial structure at concentrations ranging from 0.1 to 10 µM . This contrasts with its potent anti-HIV-1 EC50 of 0.03 µM in CEM cells , suggesting a wide therapeutic window in vitro.

Cytotoxicity Safety Pharmacology Bone Marrow

Emivirine Achieves Complete Viral Breakthrough Suppression at a Lower Concentration than Nevirapine in a Long-Term HIV-1 Culture Model

In a 48-day long-term culture of HIV-1-infected cells, Emivirine (MKC-442) completely inhibited viral breakthrough at a concentration of 1 µM, whereas nevirapine required a 5-fold higher concentration (5 µM) to achieve the same level of suppression .

Viral Breakthrough HIV-1 Long-Term Culture

Emivirine Resistance is Primarily Mediated by Y181C and K103N Mutations, Defining a Distinct NNRTI Resistance Fingerprint

In vitro selection and clinical isolate analysis have identified that HIV-1 strains resistant to Emivirine predominantly harbor the Tyr181Cys (Y181C) and Lys103Asn (K103N) mutations in the reverse transcriptase gene . This resistance pattern overlaps with but is distinct from other NNRTIs; for instance, K103N is the most frequent mutation associated with efavirenz failure, while Y181C is commonly linked to nevirapine resistance .

Drug Resistance NNRTI Mutation Analysis

Optimal Research and Industrial Application Scenarios for Emivirine (CAS 149950-60-7) Based on Quantitative Evidence


Preclinical Screening of Novel NNRTI Candidates

Emivirine serves as a well-characterized comparator with documented potency (IC50 of 39 nM against recombinant RT) and a defined resistance profile (Y181C, K103N). Its intermediate potency between first-generation NNRTIs like nevirapine and more potent compounds like efavirenz makes it an ideal benchmark for evaluating the activity of novel inhibitors in enzyme assays and cell-based infection models .

Mechanistic Studies of Reverse Transcriptase Inhibition

Given its unique structural feature as an NRTI-like molecule that functions as an NNRTI, Emivirine is a valuable tool for investigating the molecular determinants of RT binding and allosteric inhibition. Its distinct Ki values for dTTP- and dGTP-dependent polymerase activities (0.20 µM and 0.01 µM, respectively) provide a quantitative basis for studying the enzyme's substrate-dependent inhibition mechanisms .

Viral Resistance Evolution and Combination Therapy Modeling

The long-term culture data, where Emivirine suppressed viral breakthrough at 1 µM for 48 days, positions it as a useful agent in modeling the evolution of drug resistance and the effects of combination antiretroviral therapy (cART). Its specific resistance mutations (Y181C, K103N) allow researchers to create defined mutant viruses for evaluating cross-resistance to other NNRTIs and potential novel therapeutic strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emivirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.